Tert-butyl 4-(1-benzofuran-2-carbonyl)piperidine-1-carboxylate
Description
Tert-butyl 4-(1-benzofuran-2-carbonyl)piperidine-1-carboxylate is a synthetic organic compound featuring a piperidine core modified with two functional groups: a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 1-benzofuran-2-carbonyl substituent at the 4-position. The benzofuran moiety is a bicyclic aromatic system fused with a furan ring, conferring unique electronic and steric properties. This compound is structurally related to intermediates used in pharmaceutical and agrochemical research, particularly in the development of kinase inhibitors or bioactive molecules targeting neurological disorders. Its synthesis typically involves coupling reactions to introduce the benzofuran-carbonyl group, followed by Boc protection of the piperidine nitrogen .
Properties
Molecular Formula |
C19H23NO4 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
tert-butyl 4-(1-benzofuran-2-carbonyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H23NO4/c1-19(2,3)24-18(22)20-10-8-13(9-11-20)17(21)16-12-14-6-4-5-7-15(14)23-16/h4-7,12-13H,8-11H2,1-3H3 |
InChI Key |
FTTKTGMXWLZDCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
Biological Activity
Tert-butyl 4-(1-benzofuran-2-carbonyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, biological properties, and research findings related to this compound, emphasizing its implications in cancer therapy and other therapeutic areas.
Chemical Structure and Synthesis
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₈H₁₉NO₃
- Molecular Weight : 299.35 g/mol
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperidine ring and the introduction of the benzofuran moiety. Recent studies have reported various synthetic routes that yield this compound with high purity and yield, utilizing techniques such as microwave-assisted synthesis and solvent-free conditions to enhance efficiency .
Anticancer Properties
Recent research has highlighted the anticancer potential of this compound. In vitro studies demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including:
- FaDu hypopharyngeal tumor cells : The compound showed significant apoptosis induction compared to standard treatments like bleomycin .
A structure-activity relationship (SAR) study indicated that modifications to the benzofuran and piperidine structures could enhance biological activity, suggesting that the spirocyclic structure contributes to its efficacy .
The proposed mechanisms through which this compound exerts its anticancer effects include:
- Inhibition of cell proliferation : The compound disrupts key signaling pathways involved in cell growth.
- Induction of apoptosis : It triggers programmed cell death in cancer cells, which is crucial for effective cancer therapy.
Comparative Biological Activity
To provide a clearer understanding of the biological activity of this compound compared to similar derivatives, a summary table is presented below:
Case Study 1: Efficacy in FaDu Cells
In a controlled study involving FaDu cells, treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in early and late apoptotic cells, confirming its potential as a chemotherapeutic agent .
Case Study 2: Structure Optimization
A series of derivatives were synthesized based on the core structure of this compound. These derivatives were evaluated for their anticancer activity, revealing that specific substitutions at the piperidine nitrogen significantly enhanced potency against various cancer cell lines .
Comparison with Similar Compounds
Compound A : tert-Butyl 4-(2-methylbenzoyl)piperidine-1-carboxylate
- Key Differences : Replaces the benzofuran-2-carbonyl group with a 2-methylbenzoyl substituent.
- Implications: The 2-methylbenzoyl group lacks the fused furan oxygen present in benzofuran, reducing aromaticity and electron-rich character. This may lower binding affinity to targets requiring π-π stacking interactions.
Compound B : tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate
- Key Differences : Features a linear aliphatic 4-methylpentyl chain instead of an aromatic acyl group.
- Synthesized via Boc protection of 4-(4-methylpentyl)piperidine with di-tert-butyl carbonate in 86% yield .
Compound C : tert-Butyl 4-(5-(difluoropyrrolidine-3-carboxamido)-6-methoxyindazol-2-yl)piperidine-1-carboxylate
- Key Differences : Incorporates a complex indazole-pyrrolidine-carboxamido substituent.
- Elemental analysis discrepancies (e.g., observed C: 59.02% vs. calculated C: 58.02%) suggest challenges in purity or crystallization .
Q & A
Basic Question: What are the key considerations for optimizing the synthesis of tert-butyl 4-(1-benzofuran-2-carbonyl)piperidine-1-carboxylate?
Methodological Answer:
The synthesis of this compound typically involves coupling 1-benzofuran-2-carbonyl chloride with a tert-butyl-protected piperidine precursor. Critical parameters include:
- Reagent stoichiometry : Use a 1.2–1.5 molar excess of the acyl chloride to ensure complete reaction of the piperidine amine group.
- Solvent choice : Dichloromethane (DCM) or tetrahydrofuran (THF) under anhydrous conditions are preferred to minimize hydrolysis of the acyl chloride .
- Temperature control : Maintain 0–5°C during the coupling step to suppress side reactions (e.g., over-acylation).
- Workup : Neutralize excess acyl chloride with aqueous sodium bicarbonate and isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient).
Advanced Question: How can researchers reconcile contradictory data on reaction yields when varying the tert-butyl protection strategy?
Methodological Answer:
Discrepancies in yields may arise from competing side reactions (e.g., tert-butyl group cleavage under acidic or basic conditions). To resolve this:
- Monitor intermediates : Use thin-layer chromatography (TLC) or LC-MS to verify intermediate stability during deprotection steps .
- Assess steric effects : Bulkier substituents on the piperidine ring (e.g., methyl or ethyl groups) may hinder coupling efficiency, requiring longer reaction times or elevated temperatures .
- Quantitative analysis : Compare NMR integration ratios of key protons (e.g., tert-butyl singlet at ~1.4 ppm) to validate product purity .
Basic Question: What spectroscopic techniques are most effective for confirming the structure of this compound?
Methodological Answer:
- NMR :
- ¹H NMR : Identify the tert-butyl group (singlet, 9H, δ ~1.4 ppm) and benzofuran aromatic protons (δ ~7.2–8.0 ppm).
- ¹³C NMR : Confirm the carbonyl resonance (C=O, δ ~165–170 ppm) and piperidine carbamate (δ ~155 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected for C₁₉H₂₂NO₄: 328.1549).
- IR Spectroscopy : Detect carbonyl stretches (~1700 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹) .
Advanced Question: How can crystallographic data resolve ambiguities in the spatial arrangement of the benzofuran-piperidine system?
Methodological Answer:
- X-ray diffraction : Grow single crystals via slow evaporation in ethyl acetate/hexane. Use SHELXL for refinement, focusing on:
- Puckering analysis : Apply Cremer-Pople coordinates to quantify piperidine ring distortion .
Basic Question: What safety protocols are essential for handling this compound in the laboratory?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for all synthetic steps .
- Spill management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Emergency measures : Immediate eye rinsing (15+ minutes) and skin washing with soap/water if exposed .
Advanced Question: How can researchers address challenges in purifying this compound via HPLC?
Methodological Answer:
- Column selection : Use a C18 reverse-phase column with a methanol/water gradient (60–80% methanol).
- Peak tailing : Add 0.1% trifluoroacetic acid (TFA) to the mobile phase to suppress silanol interactions .
- Scale-up : Transition from analytical to preparative HPLC, optimizing flow rates (5–20 mL/min) and injection volumes .
Advanced Question: What strategies mitigate decomposition of the tert-butyl carbamate group during long-term storage?
Methodological Answer:
- Storage conditions : Keep at –20°C under argon in amber vials to prevent hydrolysis or photodegradation .
- Stability assays : Periodically analyze via ¹H NMR to monitor tert-butyl signal integrity .
- Lyophilization : For hygroscopic batches, lyophilize and store in vacuum-sealed containers .
Advanced Question: How can computational modeling predict the compound’s bioavailability and target interactions?
Methodological Answer:
- Docking studies : Use AutoDock Vina to simulate binding to biological targets (e.g., kinases or GPCRs). Focus on the benzofuran moiety as a potential pharmacophore .
- ADMET prediction : Employ SwissADME to estimate logP (target ~2–3 for optimal permeability) and cytochrome P450 interactions .
- Conformational analysis : Perform DFT calculations (B3LYP/6-31G*) to identify low-energy conformers of the piperidine ring .
Advanced Question: How can researchers functionalize the benzofuran ring to enhance bioactivity?
Methodological Answer:
- Electrophilic substitution : Introduce halogens (e.g., bromine) at the 5-position of benzofuran using NBS in DCM .
- Cross-coupling : Perform Suzuki-Miyaura reactions with aryl boronic acids to install substituents (e.g., –CF₃ for metabolic stability) .
- Post-functionalization : Reduce the carbonyl group to a methylene unit (NaBH₄, THF) to modulate electronic properties .
Basic Question: What steps are critical for troubleshooting failed crystallization attempts?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
